Sulforhodamine G

Beschreibung

BenchChem offers high-quality Sulforhodamine G suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulforhodamine G including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C25H25N2NaO7S2 |

|---|---|

Molekulargewicht |

552.6 g/mol |

IUPAC-Name |

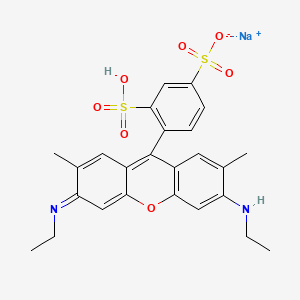

sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate |

InChI |

InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 |

InChI-Schlüssel |

NWWFZBYHUXCUDI-UHFFFAOYSA-M |

Kanonische SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulforhodamine G: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. It is characterized by its utility as a polar tracer and as a fluorescent stain for proteins. Its sulfonate groups enhance its water solubility and reduce its tendency to aggregate, making it a robust tool in various biological and chemical research applications. This guide provides an in-depth overview of its core photophysical properties, detailed experimental protocols for its characterization and use, and logical workflows for these procedures.

Core Photophysical Properties

The key photophysical parameters of Sulforhodamine G are summarized below. These properties are fundamental for designing and interpreting fluorescence-based experiments.

| Property | Value | Solvent | Source(s) |

| Excitation Maximum (λex) | 528 - 531 nm | Various | [1][2][3] |

| Emission Maximum (λem) | 548 - 552 nm | Various | [2][3][4] |

| Molecular Weight | 552.59 g/mol (Sodium Salt) | N/A | [5] |

| Chemical Formula | C₂₅H₂₅N₂NaO₇S₂ (Sodium Salt) | N/A | [4] |

| Fluorescence Quantum Yield (Φf) | Not specified in search results. | N/A | |

| Fluorescence Lifetime (τ) | Not specified in search results. | N/A |

Note on pH Sensitivity: The absorption and fluorescence of Sulforhodamine G are reportedly independent of pH in the range of 3 to 10.[5]

Comparative Data for Related Compounds

While specific data for the quantum yield and lifetime of Sulforhodamine G were not available in the provided search results, data for the closely related compounds Sulforhodamine B and Sulforhodamine 101 can provide a useful reference point for expected performance.

| Compound | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Solvent | Source(s) |

| Sulforhodamine B | ~0.89 (at low conc.) | Not specified | Ethylene Glycol | [6] |

| Sulforhodamine 101 | 0.9 | Not specified | Ethanol | [7] |

Experimental Protocols

Accurate characterization and application of fluorescent dyes require standardized, reproducible protocols. The following sections detail methodologies for key experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the relative method for determining the fluorescence quantum yield (Φf) of a sample by comparing it to a standard with a known quantum yield.

1. Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities.

-

UV-Vis Spectrophotometer.

-

1 cm pathlength quartz cuvettes.

-

Volumetric flasks and pipettes.

-

Solvent (spectroscopic grade, same for standard and sample).

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Sulforhodamine G sample.

2. Methodology:

- Prepare Stock Solutions: Prepare stock solutions of the standard and Sulforhodamine G in the chosen solvent.

- Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical series would have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

- Measure Fluorescence Emission:

- Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

- Record the corrected fluorescence emission spectrum for each of the prepared dilutions of both the standard and the sample. Ensure all instrument settings (e.g., slit widths) are identical for all measurements.

- Data Analysis:

- Integrate the area under the emission spectrum for each recorded measurement to obtain the integrated fluorescence intensity.

- For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

- Determine the slope (gradient) of the linear fit for both plots.

- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of Sulforhodamine G (Φf_sample): Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

- Φf_std is the quantum yield of the standard.

- Grad_sample and Grad_std are the gradients from the plots.

- n_sample and n_std are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out to 1.

Protocol 2: Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the general procedure for measuring fluorescence lifetime using the TCSPC technique, a highly sensitive method for resolving fluorescence decay kinetics.

1. Materials and Equipment:

-

TCSPC System, including:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength suitable for Sulforhodamine G (~530 nm).

-

Sample chamber.

-

High-speed photodetector (e.g., photomultiplier tube, PMT, or avalanche photodiode, APD).

-

Timing electronics: Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC).

-

Computer with data acquisition and analysis software.

-

-

Solution of Sulforhodamine G in the desired solvent.

-

Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer).

2. Methodology:

- System Warm-up: Allow the light source and electronics to warm up and stabilize.

- Measure Instrument Response Function (IRF):

- Fill a cuvette with the scattering solution.

- Place it in the sample holder.

- Acquire the IRF by collecting the scattered excitation light at the same wavelength as the excitation source. The IRF represents the time profile of the excitation pulse as seen by the detection system.

- Measure Sample Decay:

- Replace the scattering solution with the Sulforhodamine G sample solution.

- Set the emission monochromator or filter to the peak emission wavelength of Sulforhodamine G (~550 nm).

- Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).

- Data Analysis:

- Using the analysis software, perform a deconvolution of the measured fluorescence decay with the recorded IRF.

- Fit the resulting decay curve to an exponential model (mono-exponential, bi-exponential, etc.). For a pure dye in a homogenous solvent, a mono-exponential decay is expected: I(t) = A * exp(-t/τ)

- The fitting procedure will yield the fluorescence lifetime (τ). The quality of the fit is typically assessed by examining the residuals and the chi-squared (χ²) value.

Protocol 3: Application in Total Protein Staining for 2D-PAGE

This protocol provides a method for using Sulforhodamine G as a fluorescent stain for visualizing total protein in two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).[1]

1. Materials:

-

Sulforhodamine G.

-

2D-PAGE gel with separated protein sample.

-

Staining solution: 35% (v/v) Methanol (B129727).

-

Wash solution: 35% (v/v) Methanol.

-

Equilibration solution: Deionized water.

-

Polypropylene (B1209903) staining dishes.

-

Aluminum foil.

-

Fluorescent laser scanner with appropriate excitation laser (e.g., 532 nm).

2. Methodology:

- Purification of Dye (Optional but Recommended): For optimal results, purify commercial Sulforhodamine G by dissolving it in 1% v/v acetic acid and using reverse-phase chromatography. Collect the fraction with an absorbance maximum at 528 nm and lyophilize.[1]

- Staining:

- Place the 2D-PAGE gel in a polypropylene staining dish.

- Add the staining solution containing Sulforhodamine G. The protocol suggests a four-fold molar excess of dye to protein, assuming an average protein molecular weight of 50 kDa.[1]

- Wrap the staining dish in aluminum foil to protect the dye from photobleaching.

- Incubate overnight with gentle agitation.

- Washing and Equilibration:

- Decant the staining solution.

- Perform four washes, each for 15 minutes, with the 35% methanol wash solution.

- Perform two equilibration steps, each for 15 minutes, with deionized water.

- Visualization:

- Visualize the gel using a laser scanner with an excitation source appropriate for Sulforhodamine G (e.g., 532 nm).

- Quantify protein spots using appropriate 2D-PAGE analysis software.

Experimental Workflows

To clarify the logical flow of the described protocols, the following diagrams have been generated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spectrum [Sulforhodamine G] | AAT Bioquest [aatbio.com]

- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 4. biotium.com [biotium.com]

- 5. Sulforhodamine G *CAS 5873-16-5* | AAT Bioquest [aatbio.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. omlc.org [omlc.org]

Sulforhodamine G: A Technical Guide to its Spectral Properties

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the spectral characteristics of Sulforhodamine G. The document outlines its excitation and emission properties, detailed experimental protocols for its use, and visual workflows for common applications.

Core Spectral Properties of Sulforhodamine G

Sulforhodamine G is a water-soluble fluorescent dye belonging to the rhodamine family. It is characterized by its bright orange-red fluorescence and is commonly utilized as a polar tracer in cell biology and for protein staining.[1][2] The key spectral properties of Sulforhodamine G are summarized below.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | 529 - 531 nm | The peak wavelength at which the molecule absorbs light to enter an excited state.[1][2][3] |

| Emission Maximum (λem) | 548 - 552 nm | The peak wavelength of light emitted as the molecule returns to its ground state.[1][2][3] |

| Absorbance Maximum | 525 - 528 nm | The peak in the absorbance spectrum of the dye.[4][5] |

Note: The exact excitation and emission maxima can be influenced by the solvent environment.

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the fundamental steps for determining the excitation and emission spectra of Sulforhodamine G using a spectrofluorometer.

A. Reagent and Sample Preparation:

-

Stock Solution: Prepare a stock solution of Sulforhodamine G by dissolving the powder in deionized water or a buffer of choice (e.g., PBS) to a concentration of 1 mM.

-

Working Solution: Dilute the stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM) using the desired solvent. The optimal concentration should be determined empirically to avoid inner filter effects.

B. Instrumentation and Measurement:

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

-

Select appropriate excitation and emission slits to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 552 nm).

-

Scan a range of excitation wavelengths (e.g., 400-540 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 531 nm).

-

Scan a range of emission wavelengths (e.g., 540-700 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

-

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell number, based on the measurement of cellular protein content. This protocol is adapted for use with adherent cells in a 96-well plate format.

A. Cell Seeding and Treatment:

-

Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat cells with the desired compounds and incubate for the chosen duration.

B. Cell Fixation and Staining:

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

C. Measurement:

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.

Visual Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving Sulforhodamine G.

References

Sulforhodamine G: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulforhodamine G, a fluorescent dye with significant applications in cellular and neuroscience research. This document details its core properties, experimental protocols for its use, and its role as a powerful tool for visualizing cellular processes.

Core Properties of Sulforhodamine G

Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. Its chemical structure features sulfonic acid groups, which enhance its solubility in aqueous solutions, making it highly suitable for biological applications. It is widely recognized for its utility as a fluorescent tracer and in cell viability assays.

Below is a summary of the key quantitative data for Sulforhodamine G:

| Property | Value | References |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | [1][2][3] |

| Molecular Weight | ~552.6 g/mol | [1][3][4] |

| CAS Number | 5873-16-5 | [2][5] |

| Excitation Maximum (λex) | ~529-531 nm | [5][6] |

| Emission Maximum (λem) | ~548-552 nm | [5][6] |

Applications in Cell Viability: The Sulforhodamine B (SRB) Assay

While this guide focuses on Sulforhodamine G, its close analog, Sulforhodamine B (SRB), is extensively used in a widely adopted colorimetric assay for determining cell viability and cytotoxicity. The principle of the SRB assay is based on the ability of the dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number. This assay is noted for its reliability, cost-effectiveness, and stable endpoint.[1][7][8]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Test compounds

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.[7]

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[2][7]

-

Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[7]

-

Drying: Allow the plates to air-dry completely.[7]

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[2][7]

-

Drying: Allow the plates to air-dry completely.[7]

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3][7]

-

Absorbance Measurement: Measure the absorbance at approximately 510-565 nm using a microplate reader.[2][3]

SRB Assay Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. biotium.com [biotium.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. scispace.com [scispace.com]

Solubility of Sulforhodamine G: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Sulforhodamine G in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to Sulforhodamine G

Sulforhodamine G is a fluorescent dye belonging to the rhodamine family, characterized by its sulfonic acid groups which contribute to its solubility in aqueous solutions. It is widely utilized as a tracer dye in biological and environmental studies due to its strong fluorescence and hydrophilic nature. Understanding its solubility is critical for its effective application in various experimental settings, including cellular imaging, fluorescence spectroscopy, and drug delivery studies.

Quantitative Solubility Data

Precise quantitative solubility data for Sulforhodamine G in a wide range of organic solvents is not extensively documented in publicly available literature. However, its high solubility in water is well-established. One source estimates the water solubility of Sulforhodamine G to be 160.7 mg/L at 25 °C.[1] Various suppliers also describe it as being "highly water-soluble".

For context and to aid in solvent selection, the following table summarizes the available quantitative solubility data for the closely related compounds, Sulforhodamine B and Sulforhodamine 101. It is important to note that these values are for different, albeit structurally similar, molecules and should be considered as a reference for the potential behavior of Sulforhodamine G.

| Solvent | Sulforhodamine B | Sulforhodamine 101 |

| Water | Soluble | Insoluble |

| Ethanol | ~10 mg/mL | ~1 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~25 mg/mL |

| Dimethylformamide (DMF) | ~10 mg/mL | ~20 mg/mL |

Data for Sulforhodamine B and 101 are compiled from various chemical supplier datasheets.

Qualitative information suggests Sulforhodamine G is soluble in mixtures of water and methanol (B129727), as it is used in a 35% methanol solution for staining protocols. It can also be dissolved in 1% v/v acetic acid for purification purposes.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Sulforhodamine G in a solvent of interest. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved dye using UV-Visible spectrophotometry and the Beer-Lambert Law.

Materials and Equipment

-

Sulforhodamine G powder

-

Solvent of choice (e.g., water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Centrifuge

-

UV-Visible spectrophotometer

-

Cuvettes

Procedure

Part 1: Preparation of a Saturated Solution

-

Accurately weigh an excess amount of Sulforhodamine G powder and transfer it to a volumetric flask.

-

Add the chosen solvent to the flask, leaving some headspace.

-

Agitate the mixture vigorously using a vortex mixer or sonicator for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

-

After agitation, allow the solution to settle.

-

Centrifuge the solution at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, which is the saturated solution.

Part 2: Quantification of Dissolved Sulforhodamine G

-

Prepare a series of standard solutions of Sulforhodamine G with known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) of Sulforhodamine G by scanning a standard solution across a range of wavelengths (typically 400-700 nm).

-

Measure the absorbance of each standard solution at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin, in accordance with the Beer-Lambert Law (A = εbc).

-

Accurately dilute the saturated supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of Sulforhodamine G in the chosen solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Sulforhodamine G.

Caption: Experimental workflow for determining the solubility of Sulforhodamine G.

References

Sulforhodamine G: An In-depth Technical Guide to its Application as a Polar Tracer for Cell Morphology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulforhodamine G, a highly water-soluble, red fluorescent dye, and its application as a polar tracer for the visualization and analysis of cell morphology. This document details the core principles of its mechanism of action, provides detailed experimental protocols, presents quantitative data for practical application, and offers troubleshooting guidance for common experimental challenges.

Introduction to Sulforhodamine G

Sulforhodamine G is a member of the rhodamine family of fluorescent dyes. Its key characteristic is its high water solubility and membrane impermeability under normal physiological conditions, making it an excellent polar tracer.[1][2] This property ensures that the dye is restricted to the extracellular space, effectively outlining the morphology of cells and enabling the study of cell-cell communication pathways.[1][2] The electrostatic interaction between the negatively charged sulfonate groups of Sulforhodamine G and positively charged amino acid residues on the cell surface contributes to its staining mechanism.[3]

The primary application of Sulforhodamine G as a polar tracer lies in its ability to provide high-contrast imaging of the cellular landscape. It is particularly valuable for visualizing neuronal morphology and investigating the integrity of cellular membranes.[1][2]

Core Properties and Quantitative Data

A clear understanding of the physicochemical and spectral properties of Sulforhodamine G is crucial for its effective application. The following tables summarize key quantitative data for this fluorescent dye.

Table 1: Physicochemical Properties of Sulforhodamine G

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | [1] |

| Molecular Weight | 530.6 g/mol | [1] |

| CAS Number | 5873-16-5 | [1] |

| Solubility | Water | [1] |

| Appearance | Orange-red solid | [1] |

| Storage | Room temperature | [1] |

Table 2: Spectral Properties of Sulforhodamine G

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 529 | [1] |

| Emission Maximum (λem) | 548 | [1] |

| Color | Red | [1] |

Table 3: Recommended Starting Concentrations for Cellular Imaging

| Application | Concentration Range | Notes |

| General Cell Morphology | 1-10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |

| Neuronal Tracing | 1-5 µM | Lower concentrations are often sufficient for delicate neuronal structures. |

| Membrane Integrity Assay | 5-20 µM | Higher concentrations can be used to clearly identify compromised cells with intracellular staining. |

Experimental Protocols

The following protocols provide a detailed methodology for using Sulforhodamine G as a polar tracer for cell morphology studies.

Live-Cell Imaging of Cell Morphology

This protocol is designed for the visualization of the morphology of live, adherent cells in culture.

Materials:

-

Sulforhodamine G

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a 1 mM stock solution of Sulforhodamine G in water. Further dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration of 1-10 µM.

-

Staining: Remove the cell culture medium from the cells and gently wash once with pre-warmed PBS or HBSS. Add the Sulforhodamine G staining solution to the cells and incubate for 5-15 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound dye and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (Excitation: ~530 nm, Emission: ~550 nm).

Staining of Fixed Cells for Morphological Analysis

This protocol is suitable for preserving cell morphology and obtaining high-resolution images.

Materials:

-

Sulforhodamine G

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on coverslips to the desired density.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Staining: Prepare a 1-10 µM solution of Sulforhodamine G in PBS. Add the staining solution to the fixed cells and incubate for 10-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for using Sulforhodamine G and its mechanism of action as a polar tracer.

Caption: Workflow for live-cell imaging with Sulforhodamine G.

Caption: Mechanism of Sulforhodamine G as an extracellular polar tracer.

Troubleshooting and Best Practices

Successful application of Sulforhodamine G requires attention to potential pitfalls. The following table outlines common issues and their solutions.

Table 4: Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High Background Fluorescence | - Excess dye concentration.- Inadequate washing. | - Titrate Sulforhodamine G concentration to determine the optimal level for your cell type.- Increase the number and duration of washing steps. |

| Intracellular Staining | - Loss of plasma membrane integrity due to cell death or stress.- Mechanical stress during handling.- Chemical exposure (e.g., solvents). | - Ensure cells are healthy before and during the experiment.- Handle cells gently during washing and media changes.- Verify that experimental compounds or solvents do not compromise membrane integrity. |

| Weak or No Signal | - Dye concentration is too low.- Photobleaching. | - Increase the concentration of Sulforhodamine G.- Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells. |

| Uneven Staining | - Incomplete removal of cell culture medium.- Uneven application of staining solution. | - Ensure complete removal of medium before adding the staining solution.- Gently agitate the dish during incubation to ensure even distribution of the dye. |

Conclusion

Sulforhodamine G is a versatile and reliable polar tracer for the study of cell morphology in both live and fixed cells. Its membrane impermeability allows for clear delineation of cell boundaries and the assessment of membrane integrity. By following the detailed protocols and troubleshooting guidelines presented in this technical guide, researchers can effectively utilize Sulforhodamine G to obtain high-quality fluorescence imaging data, advancing research in cell biology, neuroscience, and drug development.

References

An In-Depth Technical Guide to the pH Stability and Fluorescence of Sulforhodamine G

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pH stability and photophysical characteristics of Sulforhodamine G, a highly fluorescent and water-soluble xanthene dye. While many rhodamine derivatives are engineered for pH sensitivity, Sulforhodamine G is notable for its remarkable stability across a wide physiological pH range, making it an ideal fluorescent tracer and protein stain in various biological applications.

pH Stability and Fluorescence Profile

Sulforhodamine G is characterized by its exceptional pH insensitivity. Literature consistently indicates that its absorption and fluorescence properties remain stable and do not exhibit significant changes across a pH range of 3 to 10[1][2]. This stability makes it a reliable fluorophore in experimental conditions where pH fluctuations might otherwise compromise the results. Its high water solubility, conferred by its sulfonate groups, further enhances its utility in aqueous and biological environments.

Mechanism of pH Stability

The pH stability of Sulforhodamine G is rooted in its chemical structure. Unlike rhodamine-based pH sensors, Sulforhodamine G lacks a spirolactam ring—a key structural motif that confers pH sensitivity. In pH-sensitive rhodamines, the spirolactam ring can undergo a reversible, acid-catalyzed opening to a fluorescent, ring-opened quinone form. At neutral to basic pH, the closed-ring, non-fluorescent spirolactam is the dominant species.

Sulforhodamine G, however, exists in a permanently open and fluorescent zwitterionic/quinoid form. The absence of the spirolactam ring means that protonation and deprotonation events within the typical pH 3-10 range do not induce the significant structural changes that would alter its fluorescent properties.

Structural basis for the pH stability of Sulforhodamine G vs. a pH-sensitive derivative.

Quantitative Photophysical Data

Table 1: Spectral Properties of Sulforhodamine G

| Property | Wavelength (nm) | Solvent |

| Excitation Maximum (λEx) | 529 - 531 | Water / Ethanol |

| Emission Maximum (λEm) | 548 - 552 | Water / Ethanol |

Data sourced from various commercial suppliers.[3][4][5]

Table 2: Reference Photophysical Data for Related Sulforhodamine Dyes

| Fluorophore | Quantum Yield (Φf) | Lifetime (τ) (ns) | Solvent |

| Sulforhodamine G | Data not available | Data not available | - |

| Sulforhodamine 101 | 0.90 | ~3.6 | Ethanol |

| Sulforhodamine B | 0.89 | ~2.5 | Ethylene Glycol |

Note: The quantum yield and lifetime of fluorescent dyes are highly dependent on the solvent and local environment.

Experimental Protocols

Accurate characterization of a fluorophore's properties requires standardized experimental procedures. The following sections detail the methodologies for assessing the pH stability and measuring the fluorescence quantum yield of Sulforhodamine G.

Workflow for pH Titration Experiment

This protocol outlines the steps to verify the pH stability of Sulforhodamine G's fluorescence.

Experimental workflow for assessing the pH stability of a fluorophore.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Sulforhodamine G (e.g., 1 mM) in a suitable solvent such as deionized water or DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 10). Use appropriate buffer systems to ensure stable pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic ranges).

-

Working Solution Preparation: For each pH point, dilute the Sulforhodamine G stock solution into the corresponding buffer to a final, low absorbance concentration (absorbance < 0.1 at the excitation maximum) to prevent inner filter effects.

-

Spectroscopic Measurements:

-

For each sample, record the absorbance spectrum to ensure the concentration is consistent and within the linear range.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. It is critical to use the same excitation wavelength, slit widths, and detector settings for all measurements.

-

-

Data Analysis: Integrate the area under each emission spectrum to determine the total fluorescence intensity. Plot the integrated intensity as a function of pH. For Sulforhodamine G, this plot is expected to be a flat line, confirming its pH insensitivity.

Protocol for Measuring Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Principle: The quantum yield of an unknown sample (S) can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard (R) with a known quantum yield (ΦR), using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Methodology:

-

Select a Standard: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with Sulforhodamine G. Rhodamine 6G (Φf ≈ 0.95 in ethanol) is a common choice.

-

Prepare Solutions:

-

Prepare a series of dilutions for both the standard and Sulforhodamine G in the same solvent (e.g., ethanol).

-

The concentrations should be adjusted to yield a range of absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.

-

-

Measure Absorbance: Record the absorbance of each solution at the selected excitation wavelength.

-

Measure Fluorescence:

-

Record the corrected fluorescence emission spectrum for each solution.

-

Ensure that the excitation wavelength and all instrument settings are identical for both the standard and the sample measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for each plot. The slope represents the term (I / A).

-

Calculate the quantum yield of Sulforhodamine G using the ratio of the slopes and the known quantum yield of the standard. If the same solvent is used for both, the refractive index term (nS2 / nR2) cancels out.

-

Conclusion

Sulforhodamine G is a robust and highly fluorescent dye characterized by its exceptional stability in a broad pH range (3-10). Its chemical structure, which lacks the pH-sensitive spirolactam ring common to other rhodamine-based sensors, ensures reliable and consistent fluorescence output in diverse experimental settings. This makes it an invaluable tool for applications requiring a bright, water-soluble, and stable fluorescent label, such as its use as a polar tracer in cellular imaging and for total protein staining in quantitative assays. While direct published values for its quantum yield and fluorescence lifetime are scarce, the properties of structurally similar sulforhodamine dyes provide a strong indication of its high fluorescence efficiency. The protocols outlined in this guide provide a clear framework for the verification of its pH stability and the determination of its key photophysical properties.

References

- 1. Sulforhodamine G *CAS 5873-16-5* | AAT Bioquest [aatbio.com]

- 2. Sulforhodamine G *Fluorescence reference standard* | CAS 5873-16-5 | AAT Bioquest | Biomol.com [biomol.com]

- 3. biotium.com [biotium.com]

- 4. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 5. Spectrum [Sulforhodamine G] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Quantum Yield and Photostability of Sulforhodamine G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine G (Acid Red 50) is a water-soluble fluorescent dye belonging to the xanthene class. It is recognized for its utility as a polar tracer and in various bio-imaging applications. A recurring assertion in technical literature is that Sulforhodamine G exhibits greater fluorescence than the structurally similar Rhodamine B and maintains pH-independent absorption and fluorescence in a pH range of 3 to 10.[1][2] Despite these qualitative descriptions of its superior performance, a comprehensive, publicly available dataset quantifying its fluorescence quantum yield and photostability across different experimental conditions remains elusive.

This technical guide synthesizes the available information on Sulforhodamine G's properties and provides detailed experimental protocols for the quantitative determination of its fluorescence quantum yield and photostability. This will enable researchers to precisely characterize the dye for their specific applications and contribute to a more complete understanding of its photophysical behavior.

Physicochemical and Spectroscopic Properties of Sulforhodamine G

| Property | Value | References |

| CAS Number | 5873-16-5 | [3][4] |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | [3] |

| Molecular Weight | 552.60 g/mol | |

| Appearance | Orange-red solid | [3][4] |

| Solubility | Water | [1][3][4] |

| Excitation Maximum (λex) | 529 - 531 nm | [3][4][5] |

| Emission Maximum (λem) | 548 - 552 nm | [3][4][5] |

| pH Sensitivity | Absorption and fluorescence are independent of pH in the range of 3 to 10. | [1][2] |

Fluorescence Quantum Yield: A Protocol for Determination

The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light. The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Experimental Protocol for Relative Quantum Yield Measurement

This protocol outlines the steps to determine the fluorescence quantum yield of Sulforhodamine G using a reference standard.

3.1.1. Materials and Instrumentation

-

Sulforhodamine G: High purity grade.

-

Reference Standard: A fluorophore with a known quantum yield and spectral overlap with Sulforhodamine G (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).

-

Solvents: Spectroscopic grade solvents (e.g., water, ethanol, DMSO).

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length.

3.1.2. Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of Sulforhodamine G and the reference standard in the desired solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both Sulforhodamine G and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of Sulforhodamine G and the reference standard.

-

Ensure that the excitation and emission slits are kept constant throughout all measurements.

-

Integrate the area under the corrected emission spectrum for each measurement.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both Sulforhodamine G and the reference standard.

-

Determine the slope (gradient) of the linear fit for each plot.

-

Calculate the quantum yield of Sulforhodamine G (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample is the gradient of the plot for Sulforhodamine G.

-

Grad_std is the gradient of the plot for the standard.

-

η_sample is the refractive index of the solvent used for Sulforhodamine G.

-

η_std is the refractive index of the solvent used for the standard.

-

-

Experimental Workflow```dot

Caption: A generalized photodegradation pathway for a rhodamine dye.

Conclusion

Sulforhodamine G is a valuable fluorescent tool for researchers in various scientific disciplines. While its qualitative advantages, such as high fluorescence and pH insensitivity, are frequently cited, the lack of readily available quantitative data on its quantum yield and photostability presents a challenge for its optimal implementation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to determine these critical photophysical parameters. By systematically characterizing Sulforhodamine G in their specific experimental contexts, scientists can ensure the accuracy and reproducibility of their fluorescence-based assays and imaging studies, ultimately contributing to a more comprehensive understanding of this widely used fluorophore.

References

- 1. Sulforhodamine G *CAS 5873-16-5* | AAT Bioquest [aatbio.com]

- 2. Sulforhodamine G *Fluorescence reference standard* | CAS 5873-16-5 | AAT Bioquest | Biomol.com [biomol.com]

- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 4. biotium.com [biotium.com]

- 5. Spectrum [Sulforhodamine G] | AAT Bioquest [aatbio.com]

Sulforhodamine G: An In-Depth Technical Guide for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine G (SRG) is a water-soluble, red fluorescent dye belonging to the sulforhodamine family. Its high water solubility, photostability, and pH insensitivity make it a valuable tool for a range of biological applications, particularly in the realm of in vivo imaging. This technical guide provides a comprehensive overview of Sulforhodamine G's properties, its suitability for live animal imaging, and detailed protocols for its application, tailored for researchers and professionals in life sciences and drug development.

Core Photophysical and Chemical Properties

| Property | Sulforhodamine G | Sulforhodamine 101 | Reference(s) |

| Excitation Wavelength (λex) | 529 nm | 578 nm, ~586 nm | [1][2][3] |

| Emission Wavelength (λem) | 548 nm | 593 nm, ~606 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | >65,000 cm⁻¹M⁻¹ | 110,000 - 139,000 cm⁻¹M⁻¹ in ethanol | [2][4][5][6] |

| Quantum Yield (Φ) | Data not readily available | 0.9 in ethanol | [6] |

| Molecular Weight | 530.6 g/mol (as free acid) | 606.71 g/mol | [1][3] |

| Solubility | High in water | Soluble in water (sodium salt) | [1][2] |

| pH Sensitivity | Stable fluorescence from pH 3 to 10 | Stable fluorescence from pH 3 to 10 | [7] |

| Cell Permeability | Membrane impermeant | Membrane impermeant | [1] |

Suitability for In Vivo Imaging

Sulforhodamine G's properties make it a strong candidate for various in vivo imaging applications, particularly those utilizing two-photon laser scanning microscopy (TPLSM), which allows for high-resolution imaging deep within living tissues.[8]

Biocompatibility and Toxicity

While comprehensive toxicological data for Sulforhodamine G is limited, studies on related compounds suggest a favorable safety profile. A toxicology study on a sulfonamide derivative of Sulforhodamine 101 ([18F]SRF101) found no changes in organ or whole-body weight, food consumption, or hematological and clinical chemistry parameters in a single-dose study in mice.[9][10] Histopathological examination revealed no lesions or abnormalities.[9][10] This suggests that sulforhodamine-based dyes are generally well-tolerated in preclinical models.

Biodistribution

As a highly water-soluble and membrane-impermeant molecule, Sulforhodamine G is initially confined to the vasculature upon intravenous injection, acting as a bright and inert vascular tracer.[1][8] Over time, it can cross the blood-brain barrier (BBB) and is taken up by specific cell types, notably astrocytes.[8] Studies on other rhodamine derivatives have shown that biodistribution is size-dependent and that these molecules are typically cleared through the liver and kidneys.[11][12]

Applications in In Vivo Imaging

The primary application of Sulforhodamine G and its analogs in vivo is in neuroimaging, specifically for:

-

Visualizing Brain Vasculature: Immediately following intravenous injection, SRG clearly delineates blood vessels, enabling the assessment of blood-brain barrier integrity and cerebral blood flow dynamics.[8]

-

Specific Staining of Astrocytes: Over a period of minutes to hours, SRG is taken up by astrocytes, allowing for detailed morphological analysis of these glial cells and their interactions with neurons and the vasculature.[8][13][14][15] This specific uptake provides a powerful tool for studying astrocyte function in both healthy and diseased states.[13][14][15]

-

Investigating Glial-Neuronal Communication: By labeling astrocytes, SRG facilitates the study of communication pathways between glial cells and neurons.[1][16][17] This is crucial for understanding synaptic function, neurovascular coupling, and the role of astrocytes in neurological disorders.[13][14]

-

Oligodendrocyte Imaging: Recent studies have also shown that Sulforhodamine 101 can label oligodendrocytes in vivo, expanding its utility in studying myelination and white matter pathology.[18]

Experimental Protocols

The following are detailed methodologies for the use of Sulforhodamine G in in vivo brain imaging.

Preparation of Sulforhodamine G for Injection

-

Stock Solution: Prepare a stock solution of Sulforhodamine G at a concentration of 10-20 mg/mL in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

-

Working Solution: For intravenous injection, a typical concentration is 20 mg/kg of body weight.[13][14] Dilute the stock solution accordingly in sterile saline to the final volume required for injection.

Intravenous Injection Protocol for Brain Imaging in Rodents

This protocol is adapted from studies using sulforhodamine dyes for astrocyte and vasculature imaging in rats and mice.[13][14]

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature at 37°C using a heating pad.

-

Catheterization: Place a catheter in the tail vein for intravenous administration of the dye.

-

Dye Administration: Inject the prepared Sulforhodamine G solution (20 mg/kg) through the tail vein catheter.

-

Imaging Timeline:

-

Vasculature Imaging: Immediately after injection (0-30 minutes), the dye will be primarily located within the blood vessels.

-

Astrocyte Imaging: After approximately 30-90 minutes, the dye will have crossed the blood-brain barrier and accumulated in astrocytes, allowing for their visualization.[13][14][15]

-

Two-Photon Laser Scanning Microscopy (TPLSM) Parameters

-

Excitation Wavelength: For two-photon excitation of sulforhodamine dyes, wavelengths in the range of 800-920 nm are typically used.[13][14]

-

Emission Collection: Collect the emitted fluorescence in the appropriate range for Sulforhodamine G (e.g., 535-565 nm).

-

Imaging Depth: TPLSM allows for imaging depths of several hundred micrometers into the brain cortex.[13][14][15]

Visualizations

Experimental Workflow for In Vivo Brain Imaging with Sulforhodamine G

The following diagram illustrates the typical workflow for an in vivo imaging experiment using intravenously administered Sulforhodamine G.

Caption: Experimental workflow for in vivo brain imaging using Sulforhodamine G.

Glial-Neuronal Communication Pathway

Sulforhodamine G's ability to label astrocytes is key to studying their role in neuronal communication. The diagram below illustrates the concept of the "tripartite synapse," where astrocytes modulate synaptic transmission.

References

- 1. biotium.com [biotium.com]

- 2. Sulforhodamine 101, sodium salt | AAT Bioquest [aatbio.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Sulforhodamine G | 5873-16-5 | Benchchem [benchchem.com]

- 5. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]

- 6. omlc.org [omlc.org]

- 7. Sulforhodamine G *CAS 5873-16-5* | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Size-Dependent Biodistribution of Fluorescent Furano-Allocolchicinoid-Chitosan Formulations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [11C]Rhodamine-123: synthesis and biodistribution in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]

- 14. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Semantic Scholar [semanticscholar.org]

- 18. In vivo imaging of oligodendrocytes with sulforhodamine 101 - PMC [pmc.ncbi.nlm.nih.gov]

Sulforhodamine G: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. In the field of neuroscience, it has emerged as a valuable tool for a range of applications, primarily due to its bright fluorescence, high water solubility, and utility as a polar tracer. This technical guide provides an in-depth overview of the core applications of Sulforhodamine G in neuroscience research, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes. Its utility extends from the morphological analysis of astrocytes to the functional assessment of the blood-brain barrier, making it an indispensable dye for researchers investigating the intricate workings of the central nervous system.

Core Properties of Sulforhodamine G

A comprehensive understanding of the physicochemical and spectral properties of Sulforhodamine G is crucial for its effective application in experimental design. The key quantitative data for this fluorophore are summarized below.

| Property | Value |

| CAS Number | 5873-16-5[1][2][3][4][5][6] |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂[2][3][4][7] |

| Molecular Weight | 552.59 g/mol [3][4][7][8] |

| Excitation Maximum (λex) | 529 - 531 nm[2][9] |

| Emission Maximum (λem) | 548 - 552 nm[2][9] |

| Molar Extinction Coefficient | >65,000 cm⁻¹M⁻¹[9] |

| Quantum Yield (Φ) | ~0.9 (for Sulforhodamine 101 in ethanol)[10] |

| Two-Photon Absorption Cross-Section | High, making it suitable for two-photon microscopy |

Key Applications in Neuroscience

Sulforhodamine G and its analogs, such as Sulforhodamine 101 and Sulforhodamine B, have become standard tools for several key applications in neuroscience research.

In Vivo Astrocyte Labeling

One of the most prominent applications of sulforhodamines is the specific labeling of astrocytes in the living brain.[1] This allows for the visualization of astrocyte morphology, their spatial relationships with neurons and blood vessels, and their dynamic changes in physiological and pathological conditions.

Vascular Tracer and Blood-Brain Barrier Integrity

Due to its polar nature and membrane impermeability, Sulforhodamine G serves as an excellent vascular tracer when injected intravenously. It remains within the bloodstream of a healthy brain, allowing for the visualization of the cerebral vasculature. Extravasation of the dye into the brain parenchyma is a clear indicator of a compromised blood-brain barrier (BBB), making it a valuable tool for studying BBB permeability in various neurological disorders.

Neuronal Tracing

As a polar tracer, Sulforhodamine G can also be used for neuronal tracing studies to delineate the morphology of neurons and their processes.

Experimental Protocols

In Vivo Astrocyte and Vascular Labeling via Intravenous Injection

This protocol describes the procedure for labeling astrocytes and the cerebral vasculature in a live animal model using intravenous injection of Sulforhodamine G, suitable for two-photon microscopy.

Materials:

-

Sulforhodamine G

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Animal model (e.g., mouse or rat)

-

Intravenous injection equipment (e.g., tail vein catheter or retro-orbital injection setup)

-

Two-photon microscope

Procedure:

-

Preparation of Sulforhodamine G Solution:

-

Dissolve Sulforhodamine G in sterile saline or PBS to a final concentration of 10 mg/mL.

-

Ensure the solution is completely dissolved and filter it through a 0.22 µm syringe filter to remove any particulates.

-

-

Animal Preparation:

-

Anesthetize the animal according to an approved institutional protocol.

-

Maintain the animal's body temperature using a heating pad.

-

Secure the animal for intravenous injection (e.g., place in a restrainer for tail vein injection).

-

-

Intravenous Injection:

-

Inject the Sulforhodamine G solution intravenously. A typical dose is 20 mg/kg body weight.

-

The injection should be performed slowly and carefully to avoid leakage.

-

-

Imaging:

-

Immediately after injection, the cerebral vasculature will be brightly fluorescent. This is the optimal time for imaging blood vessels and assessing BBB integrity.

-

Over a period of 10-40 minutes post-injection, the dye will gradually be taken up by astrocytes.

-

Optimal astrocyte staining is typically observed from 40 minutes to several hours post-injection.

-

Use a two-photon microscope with an excitation wavelength appropriate for Sulforhodamine G (around 800-900 nm).

-

Staining of Astrocytes in Acute Brain Slices

This protocol outlines the method for labeling astrocytes in freshly prepared acute brain slices.

Materials:

-

Sulforhodamine G

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Vibratome or tissue chopper for slicing

-

Incubation chamber

Procedure:

-

Preparation of Staining Solution:

-

Prepare a stock solution of Sulforhodamine G (e.g., 1 mM in water).

-

Dilute the stock solution in carbogenated aCSF to a final concentration of 1 µM.

-

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse with ice-cold, carbogenated slicing solution (e.g., NMDG-based aCSF) as per standard protocols.

-

Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) using a vibratome in ice-cold slicing solution.

-

-

Staining:

-

Transfer the slices to an incubation chamber containing the 1 µM Sulforhodamine G in aCSF.

-

Incubate the slices for 20-30 minutes at 34-37°C.

-

-

Washing and Recovery:

-

After incubation, transfer the slices to a fresh chamber with regular aCSF (without Sulforhodamine G) for at least 30 minutes to allow for recovery and to wash out excess dye.

-

-

Imaging:

-

Mount a slice in a recording chamber on a microscope for imaging.

-

Astrocytes will be fluorescently labeled.

-

Visualizations

Signaling Pathway: Proposed Mechanism of Astrocyte Uptake

The specific uptake of sulforhodamines by astrocytes is thought to be an active transport process, distinguishing it from passive diffusion.

Caption: Proposed uptake of Sulforhodamine G into astrocytes via active transport.

Experimental Workflow: In Vivo Two-Photon Imaging

The workflow for in vivo imaging using Sulforhodamine G involves several key steps from animal preparation to data analysis.

Caption: A streamlined workflow for in vivo imaging experiments using Sulforhodamine G.

Logical Relationship: Blood-Brain Barrier Integrity Assessment

Sulforhodamine G can be used to assess the integrity of the blood-brain barrier based on its distribution.

Caption: Using Sulforhodamine G to differentiate between an intact and a compromised BBB.

References

- 1. CAS 5873-16-5: Sulforhodamine G | CymitQuimica [cymitquimica.com]

- 2. biotium.com [biotium.com]

- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5873-16-5 CAS | SULFORHODAMINE G | Biological Stains and Dyes | Article No. 6182D [lobachemie.com]

- 6. 酸性桃红 G Dye content 60 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sulforhodamine G | C25H25N2NaO7S2 | CID 65196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Sulforhodamine G | 5873-16-5 | Benchchem [benchchem.com]

- 10. omlc.org [omlc.org]

Understanding Sulforhodamine G for Neuronal Cell-Cell Communication Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulforhodamine G, a fluorescent dye with significant applications in the study of neuronal cell-cell communication. Its properties as a polar tracer, combined with its activity-dependent uptake in neurons, make it a valuable tool for investigating neural circuits, gap junctional communication, and neuronal morphology.

Core Properties of Sulforhodamine G

Sulforhodamine G is a highly water-soluble, red fluorescent dye that is generally membrane-impermeant under normal physiological conditions.[1] This characteristic makes it an excellent extracellular tracer for visualizing cell morphology and studying processes like endocytosis.

Photophysical and Chemical Properties

A summary of the key quantitative data for Sulforhodamine G is presented in the table below. This information is crucial for designing and optimizing imaging experiments.

| Property | Value | Notes |

| Excitation Maximum (λex) | 529 nm[1] | |

| Emission Maximum (λem) | 548 nm[1] | |

| Molecular Weight | 530.6 g/mol [1] | |

| Quantum Yield (Φ) | ~0.9 | Estimated based on the quantum yield of the structurally similar Sulforhodamine 101 in ethanol.[2] The exact value for Sulforhodamine G may vary depending on the solvent and local environment. |

| Photostability | Moderate to High | Sulforhodamine dyes are known for their relatively good photostability, making them suitable for time-lapse imaging.[3] However, prolonged exposure to high-intensity light will lead to photobleaching. |

| Solubility | High in water | As an orange-red solid, it readily dissolves in aqueous solutions.[1] |

| Cell Permeability | Generally membrane-impermeant | Under standard physiological conditions, it does not readily cross intact cell membranes.[1] |

Neuronal Toxicity

While Sulforhodamine G is widely used, it is important to consider potential cytotoxic effects, especially at higher concentrations or with prolonged exposure. The related compound, Sulforhodamine 101 (SR101), has been shown to induce neuronal hyperexcitability and even epileptic activity at concentrations as low as 1-10 µM.[4][5] Although specific quantitative toxicity data for Sulforhodamine G on neuronal cells is limited, it is recommended to use the lowest effective concentration and to perform control experiments to assess any potential impact on neuronal function. The Sulforhodamine B (SRB) assay is a common method for assessing cytotoxicity.[6][7]

| Parameter | Concentration | Effect |

| SR101-induced hyperexcitability | 1 µM | Increased excitability in brain slices[4][5] |

| SR101-induced epileptic activity | 10 µM (intra-hippocampal injection) | Induction of epileptic activity in vivo[4][5] |

| SRB Assay Resolution | 1000-2000 cells/well | A sensitive assay for measuring drug-induced cytotoxicity[6] |

Key Applications in Neuronal Research

Sulforhodamine G's unique properties lend it to several key applications in the study of neuronal communication.

Activity-Dependent Labeling of Neurons

A key feature of Sulforhodamine G and related dyes is their activity-dependent uptake by neurons. This process is thought to occur via endocytosis, and the rate of uptake is correlated with the level of neuronal activity. This allows for the selective labeling and visualization of active neural circuits.

Figure 1: Activity-Dependent Uptake of Sulforhodamine G.

Studying Gap Junctional Intercellular Communication (GJIC)

Gap junctions are channels that allow for the direct passage of small molecules and ions between adjacent cells, playing a crucial role in neuronal communication and network synchrony. Sulforhodamine G, being a small, water-soluble molecule, can pass through gap junctions, making it a useful tracer for studying GJIC. A powerful technique for this is Gap Fluorescence Recovery After Photobleaching (GAP-FRAP).

Figure 2: GAP-FRAP Workflow for Studying GJIC.

Experimental Protocols

Protocol 1: Labeling of Cultured Neurons with Sulforhodamine G

This protocol describes a general procedure for labeling cultured neurons with Sulforhodamine G to visualize cell morphology.

Materials:

-

Sulforhodamine G stock solution (e.g., 1 mM in water or DMSO)

-

Neuronal cell culture medium

-

Phosphate-buffered saline (PBS)

-

Coverslips with cultured neurons

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution: Dilute the Sulforhodamine G stock solution in pre-warmed neuronal culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Staining: Remove the culture medium from the coverslips and replace it with the Sulforhodamine G staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The incubation time may need to be optimized.

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove excess dye.

-

Imaging: Mount the coverslips on a microscope slide with a drop of PBS or imaging buffer. Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for rhodamine dyes (e.g., excitation ~530 nm, emission ~550 nm).

Protocol 2: Microinjection of Sulforhodamine G into Individual Neurons

This protocol is for introducing Sulforhodamine G into a single neuron to trace its morphology and connections.

Materials:

-

Sulforhodamine G solution (1-5 mM in sterile water or intracellular solution)

-

Micropipettes (tip diameter < 1 µm)

-

Micromanipulator and microinjection system

-

Inverted microscope with fluorescence capabilities

Procedure:

-

Prepare Micropipettes: Backfill a micropipette with the Sulforhodamine G solution.

-

Positioning: Using the micromanipulator, carefully position the micropipette tip adjacent to the target neuron.

-

Impale the Cell: Gently impale the neuron with the micropipette.

-

Injection: Apply brief, positive pressure pulses to inject the dye into the neuron. Monitor the filling of the cell body and processes under fluorescence. Avoid over-injecting, which can damage the cell.

-

Withdrawal: Carefully withdraw the micropipette.

-

Imaging: Acquire images of the injected neuron and its processes over time to observe dye diffusion and trace neuronal morphology.

Protocol 3: GAP-FRAP for Assessing Gap Junctional Communication

This protocol outlines the steps for performing a GAP-FRAP experiment to quantify gap junctional coupling between neurons.

Materials:

-

Cultured neurons labeled with Sulforhodamine G (as per Protocol 1)

-

Confocal laser scanning microscope with a photobleaching module

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Preparation: Prepare cultured neurons on coverslips and label them with Sulforhodamine G.

-

Microscope Setup: Mount the coverslip on the confocal microscope and locate a field of view with coupled neurons.

-

Pre-Bleach Imaging: Acquire a baseline fluorescence image of the selected neurons at low laser power to minimize photobleaching.

-

Photobleaching: Define a region of interest (ROI) within the cell body or a primary dendrite of one neuron. Use a high-intensity laser to photobleach the fluorescence in the ROI until the signal is significantly reduced (e.g., to 10-20% of the initial intensity).

-

Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency and duration will depend on the rate of recovery.

-

Data Analysis:

-

Measure the mean fluorescence intensity in the bleached ROI, a non-bleached region in a neighboring coupled cell, and a background region for each time point.

-

Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the non-bleached region.

-

Plot the normalized fluorescence intensity in the bleached ROI over time.

-

Fit the recovery curve to an exponential function to determine the rate of fluorescence recovery (τ) and the mobile fraction of the dye. These parameters provide a quantitative measure of gap junctional permeability.

-

Advantages and Limitations of Sulforhodamine G

Advantages:

-

High Water Solubility: Easy to prepare and use in aqueous solutions.

-

Good Photostability: Suitable for time-lapse imaging with minimal photobleaching under standard conditions.

-

Polar Tracer: Excellent for visualizing cell morphology and studying endocytosis.

-

Activity-Dependent Uptake: Allows for the selective labeling of active neurons.

-

Gap Junction Permeability: Useful for studying intercellular communication.

Limitations:

-

Potential for Neurotoxicity: Can induce neuronal hyperexcitability at higher concentrations.

-

Non-Fixable: The dye may be lost during fixation procedures, making it less suitable for long-term anatomical studies that require tissue processing.

-

Limited Quantitative Data: Specific data on quantum yield and photostability for Sulforhodamine G are not as readily available as for other rhodamine derivatives.

Conclusion

Sulforhodamine G is a versatile and valuable tool for researchers investigating neuronal cell-cell communication. Its utility as a polar tracer, its activity-dependent uptake, and its ability to traverse gap junctions provide multiple avenues for exploring the intricate workings of neural networks. However, researchers must be mindful of its potential for neurotoxicity and carefully optimize experimental conditions to ensure the validity and reliability of their findings. By following the detailed protocols and considering the advantages and limitations outlined in this guide, scientists can effectively harness the power of Sulforhodamine G to advance our understanding of the brain.

References

- 1. biotium.com [biotium.com]

- 2. omlc.org [omlc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]

- 5. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sulforhodamine G: A Technical Guide to Two-Photon Absorption Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic and Physical Properties of Sulforhodamine G

Sulforhodamine G is a water-soluble, red fluorescent dye widely utilized as a polar tracer in various biological applications.[1] Its favorable spectroscopic characteristics make it a valuable tool for fluorescence microscopy, particularly for in vivo imaging of the brain's vasculature and astrocytes.[2] The sulforhodamine family of dyes is known to possess a high two-photon absorption cross-section, making them well-suited for deep-tissue imaging with high spatial resolution using two-photon laser scanning microscopy (TPLSM).[2][3]

Table 1: Quantitative Data for Sulforhodamine G and Related Dyes

| Property | Value | Reference |

| Sulforhodamine G | ||

| One-Photon Excitation Maximum (λex) | 529 nm | [1] |

| One-Photon Emission Maximum (λem) | 548 nm | [1] |

| Molecular Weight | 552.59 g/mol | [4] |

| Chemical Formula | C₂₅H₂₅N₂NaO₇S₂ | [1] |

| Sulforhodamine B (SRB) | ||

| One-Photon Excitation Maximum (λex) | 565 nm | [5] |

| One-Photon Emission Maximum (λem) | 586 nm | [5] |

| Two-Photon Excitation Maximum | ~810 nm | [2] |

| Sulforhodamine 101 (SR101) | ||

| Two-Photon Action Cross-Section (ησ₂) at 800 nm | In good agreement with previously reported values | [6] |

| Two-Photon Excitation Maximum | ~890-920 nm | [2] |

Note on Two-Photon Absorption Cross-Section: The two-photon absorption cross-section is a measure of the probability of the simultaneous absorption of two photons by a molecule. It is typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s/photon). While a specific value for Sulforhodamine G is not available, the data for SRB and SR101 indicate that the sulforhodamine family are effective two-photon absorbers.

Experimental Protocols

Measurement of Two-Photon Absorption Cross-Section

The two-photon absorption (2PA) cross-section of a fluorescent molecule like Sulforhodamine G can be determined experimentally using the two-photon excited fluorescence (TPEF) method relative to a known standard.[7][8][9] This technique involves comparing the fluorescence intensity of the sample to that of a reference standard with a well-characterized 2PA cross-section under identical experimental conditions.

Materials and Equipment:

-

Tunable femtosecond laser source (e.g., Ti:Sapphire laser)

-

Microscope with a high numerical aperture objective

-

Photon-counting detector (e.g., photomultiplier tube)

-

Spectrometer

-

Reference standard with known 2PA cross-section (e.g., Rhodamine B or Fluorescein)[10]

-

Sulforhodamine G

-

Appropriate solvent (e.g., water or a buffer solution)

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare solutions of both the reference standard and Sulforhodamine G at a concentration that results in a linear relationship between fluorescence intensity and the square of the excitation power.

-

Instrument Setup:

-

Align the femtosecond laser beam into the microscope.

-

Focus the laser beam into the sample cuvette.

-

Collect the emitted fluorescence through the objective and direct it to the photon-counting detector. Use appropriate filters to block the excitation light.

-

-

Data Acquisition for Reference Standard:

-

Measure the TPEF intensity of the reference standard solution across a range of excitation wavelengths.

-

At each wavelength, measure the fluorescence intensity as a function of the excitation power to confirm the quadratic dependence, which is characteristic of a two-photon process.[8]

-

-

Data Acquisition for Sulforhodamine G:

-

Without changing the experimental setup, replace the reference standard with the Sulforhodamine G solution.

-

Repeat the TPEF intensity and power dependence measurements for Sulforhodamine G over the same wavelength range.

-

-

Calculation of 2PA Cross-Section: The 2PA cross-section of Sulforhodamine G (σ₂_sam) can be calculated using the following equation:

σ₂_sam = (F_sam / F_ref) * (Φ_ref / Φ_sam) * (C_ref / C_sam) * σ₂_ref

Where:

-

F is the measured fluorescence intensity.

-

Φ is the fluorescence quantum yield.

-

C is the concentration of the solution.

-

σ₂_ref is the known 2PA cross-section of the reference standard.

-

In Vivo Two-Photon Imaging of Astrocytes and Vasculature

Sulforhodamine dyes are widely used for in vivo labeling of astrocytes and imaging of the cerebral microvasculature.[2][11] The following protocol is a synthesized methodology based on established procedures for Sulforhodamine 101 (SR101), which can be adapted for Sulforhodamine G.[12][13]

Materials and Equipment:

-

Two-photon laser scanning microscope

-

Anesthetized animal preparation (e.g., mouse or rat) with a cranial window

-

Sulforhodamine G